molecular formula C12H12N4O3 B1666585 Benznidazole CAS No. 22994-85-0

Benznidazole

カタログ番号 B1666585
CAS番号: 22994-85-0
分子量: 260.25 g/mol
InChIキー: CULUWZNBISUWAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benznidazole is an antibiotic used to treat Chagas disease, a potentially life-threatening disease caused by the protozoan parasite, Trypanosoma cruzi . It is the preferred drug for treatment of Chagas disease .


Synthesis Analysis

Benznidazole is synthesized via various protocols involving condensation, cyclization, metal-free conditions, solvent-free conditions, and using nanocatalyst . The various key starting materials utilized include aromatic and heteroaromatic 2-nitro-amines, phenylenediamine, carboxylic acids or its derivatives .


Molecular Structure Analysis

Benznidazole has a high bioavailability and is metabolized by nitroreductases in Trypanosoma cruzi and by cytochrome P450 enzymes . The molecular formula of Benznidazole is C12H12N4O3 .


Chemical Reactions Analysis

Benznidazole is thought to be reduced to various electrophilic metabolites by nitroreductases present in Trypanosoma cruzi . These metabolites likely bind to proteins, lipids, DNA, and RNA resulting in damage to these macromolecules .


Physical And Chemical Properties Analysis

Benznidazole has a melting point of 191.68°C and a main stage decomposition at 233.76–319.35°C . The drug is characterized by a high degree of automation and minimal operator involvement .

科学的研究の応用

Activation in Trypanosoma Cruzi

Benznidazole, used against American trypanosomiasis, activates via Trypanosomal type I nitroreductase, leading to reactive metabolites formation crucial for its trypanocidal properties. This enzyme is key to the drug's effectiveness (Hall & Wilkinson, 2011).

Electrochemical Behavior and Cytotoxic Action

The electrochemical reduction of benznidazole, studied using a DNA-electrochemical biosensor, suggests the formation of a hydroxylamine derivative through a four-electron process. This derivative is potentially responsible for benznidazole's cytotoxic action (La-Scalea et al., 2002).

Etiologic Treatment in Chagas' Cardiomyopathy

The BENEFIT trial explored benznidazole's efficacy in preventing clinical complications in patients with Chagas' cardiomyopathy. This large trial aimed to clarify the role of trypanocidal therapy in cardiac disease progression and death prevention (Marin-Neto et al., 2008).

Resistance Mechanisms in Trypanosoma Cruzi

Resistance to benznidazole in Trypanosoma cruzi can arise due to mutations in the mitochondrial nitroreductase gene, TcNTR. This results in clones within a population with distinct drug-resistant profiles, impacting treatment strategies (Mejía et al., 2012).

Drug Biodistribution Study

Benznidazole's influence on the biodistribution of sodium pertechnetate (Na99mTcO4) was studied in Wistar rats. This research contributes to understanding benznidazole's impact on diagnostic radiopharmaceutical biodistribution (Barbosa et al., 2008).

Combination Therapy with Posaconazole

Research comparing benznidazole monotherapy with combination therapy involving posaconazole aimed to enhance Trypanosoma cruzi elimination in asymptomatic carriers. This study sheds light on optimizing treatment strategies (Morillo et al., 2017).

New Administration Schemes

A pilot study on intermittent doses of benznidazole in chronic Chagas disease patients assessed its efficacy and safety, offering insights into alternative therapeutic schemes (Álvarez et al., 2015).

Formulation Optimization

The development of optimized benznidazole chitosan microparticles using artificial neural networks highlights advancements in drug formulation, enhancing its therapeutic efficacy (Leonardi et al., 2009).

Safety And Hazards

Benznidazole has a poor tolerability profile, with a high incidence of treatment discontinuations, especially in adult patients and women . Side effects are fairly common and include rash, numbness, fever, muscle pain, loss of appetite, and trouble sleeping .

将来の方向性

Benznidazole should be recommended for chronic Chagas disease in children, though this is only based on serological response and a moderate grade of evidence, while in adults benznidazole efficacy remains uncertain . More data on clinical efficacy of benznidazole in chronic Chagas disease is needed in both children and adults .

特性

IUPAC Name

N-benzyl-2-(2-nitroimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUWZNBISUWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046570
Record name Benznidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56323658
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Benznidazole is thought to be reduced to various electrophilic metabolites by nitroreductases present in *Trypanosoma cruzi*. These metabolites likely bind to proteins, lipids, DNA, and RNA resulting in damage to these macromolecules. Benznidazole has been found to increase trypanosomal death through interferon-γ which is likely present in increased amounts due to inflammation caused by macromolecule damage. DNA in parasites affected by benznidazole has been found to undergo extensive unpacking with overexpression of DNA repair proteins supporting the idea of DNA damage contributing to the mechanism of the drug.
Record name Benznidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Benznidazole

CAS RN

22994-85-0
Record name Benznidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22994-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benznidazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022994850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benznidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZNIDAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benznidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2-nitro-1H-imidazole-1-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZNIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC42NRJ1ZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

190-192
Record name Benznidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benznidazole
Reactant of Route 2
Reactant of Route 2
Benznidazole
Reactant of Route 3
Reactant of Route 3
Benznidazole
Reactant of Route 4
Reactant of Route 4
Benznidazole
Reactant of Route 5
Reactant of Route 5
Benznidazole
Reactant of Route 6
Reactant of Route 6
Benznidazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。